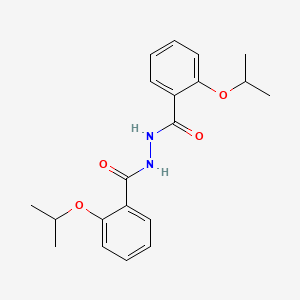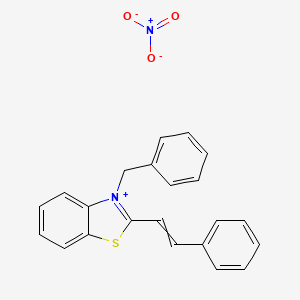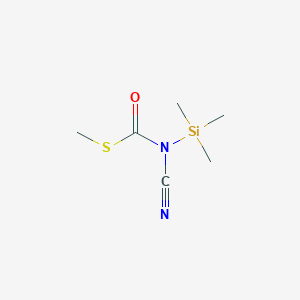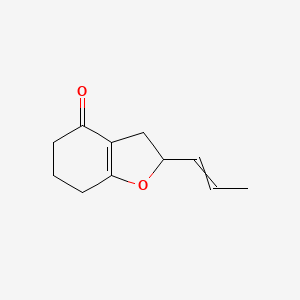
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by a benzofuran ring fused with a tetrahydro-4H-pyran ring and a prop-1-en-1-yl substituent at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(prop-1-en-1-yl)phenol with a suitable cyclizing agent can yield the desired benzofuran derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction temperature may vary depending on the specific reagents used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-4-one derivatives, while reduction can produce tetrahydrobenzofuran alcohols .
Applications De Recherche Scientifique
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Prop-1-en-1-yl)phenol: A structurally similar compound with a phenol group instead of a benzofuran ring.
2-(Prop-1-en-1-yl)benzofuran: Similar to the target compound but lacks the tetrahydro-4H-pyran ring.
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran: Similar but without the ketone group at the fourth position
Uniqueness
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its combination of a benzofuran ring, a tetrahydro-4H-pyran ring, and a prop-1-en-1-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
109704-11-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-prop-1-enyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H14O2/c1-2-4-8-7-9-10(12)5-3-6-11(9)13-8/h2,4,8H,3,5-7H2,1H3 |
Clé InChI |
IRTMPTWFFNNMST-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1CC2=C(O1)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


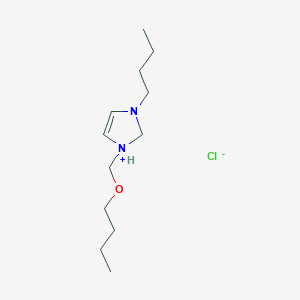

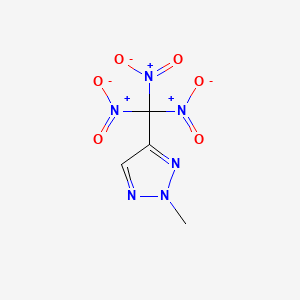
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
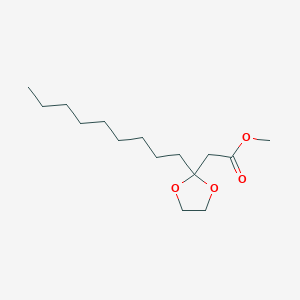
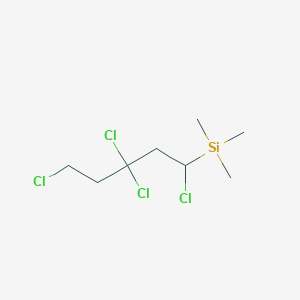
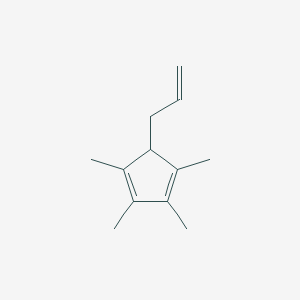
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
